molecular formula C7H6Cl2N2O2 B14485813 Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate CAS No. 64736-63-6

Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate

Cat. No.: B14485813
CAS No.: 64736-63-6
M. Wt: 221.04 g/mol
InChI Key: DXKPWNWEJLDYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a prop-2-en-1-yl group and two chlorine atoms at the 4 and 5 positions of the imidazole ring, along with a carboxylate group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide, which then undergoes further reactions to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper or nickel, and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the imidazole ring .

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 4,5-dichloro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

64736-63-6

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

prop-2-enyl 4,5-dichloro-1H-imidazole-2-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-3-13-7(12)6-10-4(8)5(9)11-6/h2H,1,3H2,(H,10,11)

InChI Key

DXKPWNWEJLDYKA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=NC(=C(N1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.